
2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol is a complex organic compound that combines three distinct chemical entities This compound is notable for its unique structure, which includes a benzofuran dione moiety, a hexane diol segment, and a trimethylpentane diol component
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol typically involves multi-step organic reactions. The benzofuran dione segment can be synthesized through the cyclization of ortho-substituted benzoic acids under dehydrating conditions . Hexane-1,6-diol is generally produced via the hydrogenation of adipic acid . The trimethylpentane diol component can be synthesized through the aldol condensation of isobutyraldehyde followed by hydrogenation .
Industrial Production Methods
Industrial production of this compound involves the integration of these synthetic routes in a controlled environment. The process requires precise temperature control, catalysts, and purification steps to ensure the desired product’s yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The benzofuran dione segment can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The carbonyl groups in the benzofuran dione and trimethylpentane diol segments can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in hexane-1,6-diol and trimethylpentane diol can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its robust chemical structure.
Mecanismo De Acción
The mechanism of action of 2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol involves its interaction with various molecular targets. The benzofuran dione segment can interact with nucleophiles, leading to the formation of covalent bonds. The hydroxyl groups in hexane-1,6-diol and trimethylpentane diol can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzofuran-1,3-dione;hexane-1,6-diol: Lacks the trimethylpentane diol segment, resulting in different chemical properties and applications.
2-Benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol:
Uniqueness
2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of three distinct chemical segments, each contributing to its overall properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
83175-08-0 |
|---|---|
Fórmula molecular |
C22H36O7 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C8H4O3.C8H18O2.C6H14O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-6(2)7(10)8(3,4)5-9;7-5-3-1-2-4-6-8/h1-4H;6-7,9-10H,5H2,1-4H3;7-8H,1-6H2 |
Clave InChI |
DWZABZXCKRXNND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)(C)CO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCCO)CCO |
Números CAS relacionados |
83175-08-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



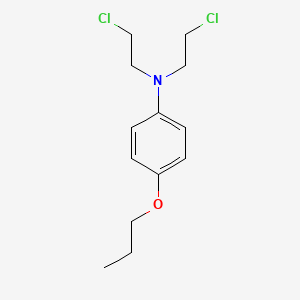
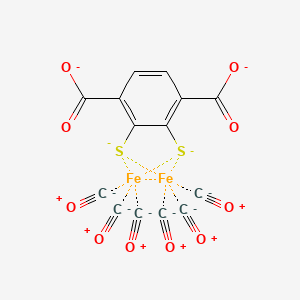
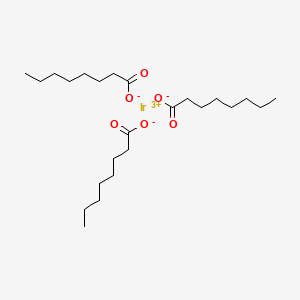
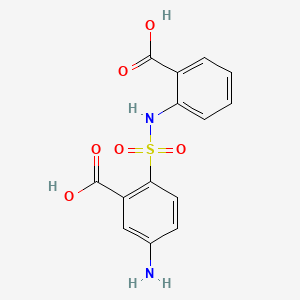
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
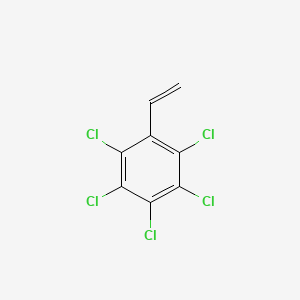
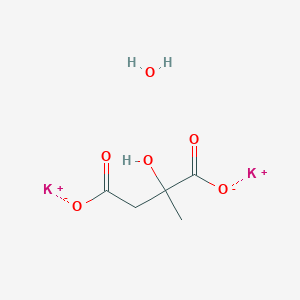
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787395.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)
![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)

![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)
